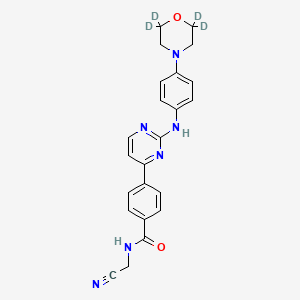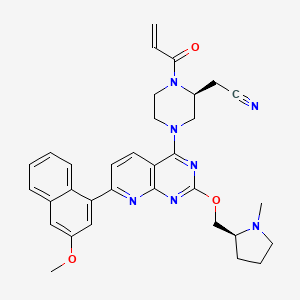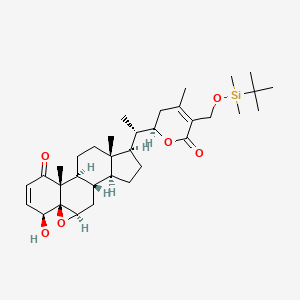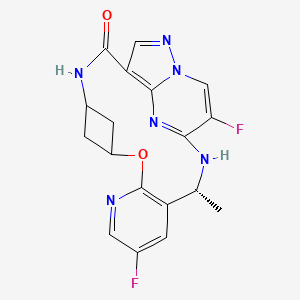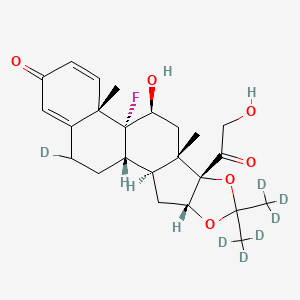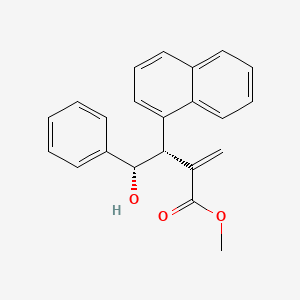
Puromycin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Puromycin-d3 is a deuterated analog of puromycin, a naturally occurring aminonucleoside antibiotic. Puromycin is derived from the bacterium Streptomyces alboniger and is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound is used in various scientific research applications due to its stability and effectiveness in inhibiting protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of puromycin-d3 involves the incorporation of deuterium atoms into the puromycin molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical reactors to ensure consistent quality and yield. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Puromycin-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new functionalized analogs .
Scientific Research Applications
Puromycin-d3 is widely used in scientific research due to its ability to inhibit protein synthesis. Some of its applications include:
Chemistry: Used as a tool to study the mechanisms of protein synthesis and the effects of various inhibitors on this process.
Biology: Employed in cell culture studies to select for cells that express resistance genes, allowing for the study of gene expression and regulation.
Medicine: Utilized in the development of new antibiotics and therapeutic agents targeting protein synthesis in pathogenic organisms.
Industry: Applied in the production of genetically modified organisms and the development of biotechnological products .
Mechanism of Action
Puromycin-d3 exerts its effects by mimicking the 3’ end of aminoacylated transfer RNA (tRNA). It enters the ribosome’s A-site and is incorporated into the nascent polypeptide chain, causing premature termination of translation. This results in the release of incomplete polypeptides and inhibition of protein synthesis. The molecular targets of this compound include the ribosomal peptidyl transferase center and the elongating polypeptide chain .
Comparison with Similar Compounds
Similar Compounds
Puromycin: The non-deuterated analog of puromycin-d3, with similar mechanisms of action and applications.
Anisomycin: Another antibiotic that inhibits protein synthesis by targeting the ribosome.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various research applications. The deuterium atoms make this compound less susceptible to metabolic degradation, providing more consistent results in experimental settings .
Properties
Molecular Formula |
C22H29N7O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1/i3D3 |
InChI Key |
RXWNCPJZOCPEPQ-DUDBXOQZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



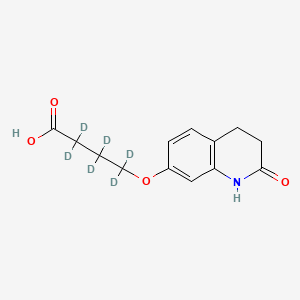
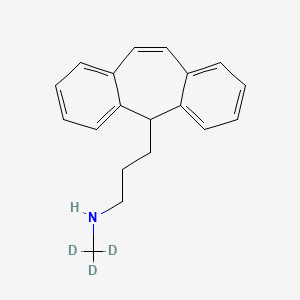
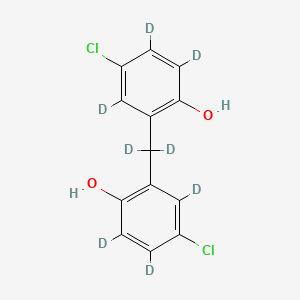

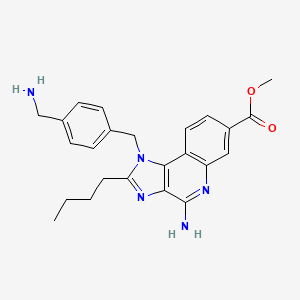
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
